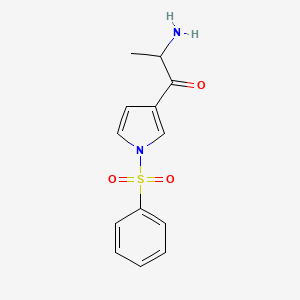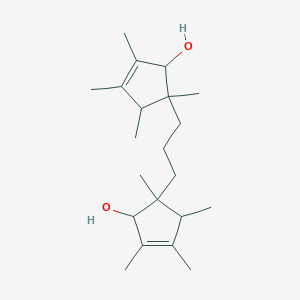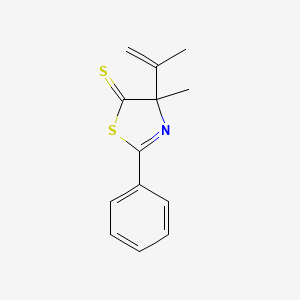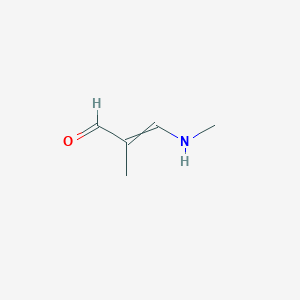![molecular formula C11H21NOSi B14321407 2-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-enenitrile CAS No. 104132-17-4](/img/structure/B14321407.png)
2-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-enenitrile is an organic compound that features a silyl ether group and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-enenitrile typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine in an aprotic solvent like dimethylformamide. The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The silyl ether group can be substituted under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can reduce the nitrile group.
Substitution: Tetra-n-butylammonium fluoride can be used to remove the silyl protecting group.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Alcohols formed by the removal of the silyl protecting group.
Applications De Recherche Scientifique
2-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-enenitrile involves its reactivity as a silyl ether and nitrile compound. The silyl ether group can be cleaved under specific conditions, releasing the hydroxyl group. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of various derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilyl ethers: Compounds with similar silyl protecting groups.
Nitriles: Compounds with similar nitrile functional groups.
Uniqueness
2-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-enenitrile is unique due to the combination of the silyl ether and nitrile groups, which provides a distinct reactivity profile. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Propriétés
Numéro CAS |
104132-17-4 |
|---|---|
Formule moléculaire |
C11H21NOSi |
Poids moléculaire |
211.38 g/mol |
Nom IUPAC |
2-[tert-butyl(dimethyl)silyl]oxypent-3-enenitrile |
InChI |
InChI=1S/C11H21NOSi/c1-7-8-10(9-12)13-14(5,6)11(2,3)4/h7-8,10H,1-6H3 |
Clé InChI |
BISRPADAWHOYPE-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(C#N)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,17-dioxapentacyclo[11.7.0.03,11.04,8.014,18]icosa-1,3(11),4(8),5,9,12,14(18),15,19-nonaene-6,16-dicarboxylic acid](/img/structure/B14321330.png)
![4-[(Ethoxycarbonyl)-NNO-azoxy]benzoic acid](/img/structure/B14321331.png)
![2-[Hydroxy(phenyl)methyl]-3-iodo-1-phenylprop-2-en-1-one](/img/structure/B14321336.png)

![N-[(Ethylsulfanyl)methyl]-N-methylnitrous amide](/img/structure/B14321356.png)

![2-[(E)-(Hydrazinylmethylidene)amino]ethane-1-sulfonothioic O-acid](/img/structure/B14321364.png)

![2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-5',7'-diol](/img/structure/B14321373.png)

![1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14321381.png)

![2-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321391.png)
![3-Methoxy-1,1-dimethylhexahydro-1H-cyclopenta[c]furan-5-ol](/img/structure/B14321395.png)
